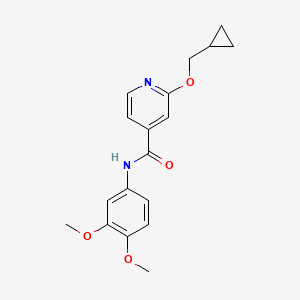

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-22-15-6-5-14(10-16(15)23-2)20-18(21)13-7-8-19-17(9-13)24-11-12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNMZVJBFCVUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.

Methoxylation: The cyclopropylmethanol is then reacted with methoxy reagents to introduce the methoxy groups.

Coupling with Isonicotinic Acid: The methoxylated product is coupled with isonicotinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the isonicotinamide moiety.

Final Assembly: The final product, this compound, is obtained through purification and crystallization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide (aromatic benzene ring).

- Substituents: A 3,4-dimethoxyphenethyl group linked via an amide bond. No heteroaromatic ring or cyclopropyl groups.

- Key Differences: Pyridine vs. Cyclopropylmethoxy Group: The bulky cyclopropylmethoxy substituent in the target compound may increase steric hindrance and lipophilicity relative to Rip-B’s simpler phenethyl chain.

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

- Core Structure : Azanium chloride (positively charged nitrogen) with a carbamoylpropyl chain.

- Substituents :

- Two 3,4-dimethoxyphenethyl groups.

- Chloride counterion and two water molecules in the crystal lattice.

- Key Differences: Ionic Nature: The dihydrate compound’s ionic structure enhances polarity and water solubility, contrasting with the neutral, lipophilic target compound.

Physical Properties

Research Findings and Implications

- Rip-B : Though biological activity data are absent in the evidence, its structural simplicity and high synthetic yield suggest utility as a model compound for studying amide-linked 3,4-dimethoxyphenyl derivatives .

- Dihydrate Compound : Its role as an intermediate in alkaloid synthesis highlights the relevance of 3,4-dimethoxyphenyl groups in bioactive molecule design .

- Target Compound : The pyridine core and cyclopropylmethoxy group may confer unique pharmacokinetic properties, such as enhanced metabolic stability or target binding, compared to its analogs.

Biological Activity

2-(Cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound is synthesized through various methods involving cyclopropylmethanol and pyridine derivatives. The general synthetic route involves the formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy and dimethoxyphenyl groups. The molecular formula for this compound is with a molecular weight of approximately 286.33 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridine, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown moderate to good inhibitory activity against various cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating effective cytotoxicity .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Compound 26a | A549 | 1.59 |

| Related Compound 26a | H460 | 0.72 |

| Related Compound 26a | HT-29 | 0.56 |

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, some studies suggest that these compounds may act as inhibitors of the c-Met kinase pathway, which is crucial in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the introduction of electron-withdrawing groups enhance the biological activity of these compounds. Specifically, the presence of methoxy groups at specific positions on the phenyl ring appears to improve potency against cancer cells .

Case Studies

- In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit promising results in animal models for cancer treatment. For example, a derivative similar to our compound was tested in mice and demonstrated significant tumor reduction compared to controls.

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds to their biological targets, further supporting their potential as therapeutic agents .

ADMET Properties

A comprehensive analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the drug-like qualities of this compound. Preliminary data suggest favorable pharmacokinetic profiles with low toxicity levels in initial screenings .

Table 2: ADMET Properties

| Property | Value |

|---|---|

| Lipophilicity (Log P) | TBD |

| Bioavailability Score | TBD |

| Toxicity Class | IV |

Q & A

Q. Where can researchers access authoritative spectral data for this compound?

- Answer: PubChem (CID: [insert if available]) provides computed and experimental spectral data, including NMR, IR, and mass spectra. Cross-validate with peer-reviewed literature (e.g., Journal of Medicinal Chemistry) for raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.